molecular formula C8H6ClNO2 B7859823 2-Chloro-beta-nitrostyrene

2-Chloro-beta-nitrostyrene

Cat. No.: B7859823
M. Wt: 183.59 g/mol
InChI Key: QHKJTRDWAZGBLR-UHFFFAOYSA-N
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Description

2-Chloro-beta-nitrostyrene: is an organic compound characterized by the presence of a nitro group and a chlorine atom attached to a styrene backbone. This compound is known for its yellow crystalline appearance and is used in various chemical syntheses and industrial applications.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Ozone or other strong oxidizing agents.

    Reduction: Sodium borohydride and copper (II) chloride.

    Substitution: Bromine for halogenation reactions.

Major Products:

    Oxidation: 2-nitrobenzaldehyde.

    Reduction: Phenethylamines.

    Substitution: Bromo-nitrostyrene.

Mechanism of Action

The mechanism of action of 2-Chloro-beta-nitrostyrene involves its interaction with molecular targets such as enzymes and receptors. For instance, as a tyrosine kinase inhibitor, it interferes with the phosphorylation processes essential for signal transduction . The compound’s nitro group plays a crucial role in its reactivity, facilitating various chemical transformations.

Properties

IUPAC Name

1-chloro-2-(2-nitroethenyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2/c9-8-4-2-1-3-7(8)5-6-10(11)12/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHKJTRDWAZGBLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using an analogous reaction procedure and workup as described in Example 1, step 1, 2-chloro-benzaldehyde (5 g, 35.7142 mmol) in ethanol (161 mL) was reacted with nitro methane (1.93 mL, 35.7142 mmol) and 10N NaOH (1.35 g, 33.9607 mmol). The resulting mixture was stirred at 0° C. for 1 hr to afford 4.5 g of the product (75.73% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.93 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.35 g
Type
reactant
Reaction Step Two
Quantity
161 mL
Type
solvent
Reaction Step Three
Yield
75.73%

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